![molecular formula C23H48N2O4S B12057544 4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate CAS No. 122398-33-8](/img/structure/B12057544.png)
4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ASB 14-4, also known as 4-{N,N-Dimethyl-N-[3-(tetradecanoylamino)propyl]ammonio}butanesulfonate, is a zwitterionic surfactant. It is commonly used in biochemical and molecular biology research due to its ability to solubilize membrane proteins and other macromolecules. This compound is particularly useful in two-dimensional electrophoresis and other protein analysis techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ASB 14-4 involves the reaction of tetradecanoyl chloride with N,N-dimethyl-1,3-propanediamine to form an intermediate. This intermediate is then reacted with 1,4-butanesultone to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ASB 14-4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
ASB 14-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
ASB 14-4 has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the solubilization of membrane proteins, making it essential for proteomics and other protein studies.
Medicine: ASB 14-4 is used in the preparation of pharmaceutical formulations, particularly those involving protein drugs.
Industry: It is utilized in the production of detergents and cleaning agents due to its surfactant properties.
Mécanisme D'action
ASB 14-4 exerts its effects primarily through its ability to interact with and solubilize membrane proteins. The compound’s zwitterionic nature allows it to form micelles, which can encapsulate hydrophobic regions of proteins, thereby increasing their solubility in aqueous solutions. This property is particularly useful in the extraction and analysis of membrane proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
ASB 14: Similar to ASB 14-4 but with a different alkyl chain length.
CHAPS: Another zwitterionic surfactant commonly used in protein solubilization.
ASB 16: A related compound with a longer alkyl chain, providing different solubilization properties.
Uniqueness
ASB 14-4 is unique due to its specific alkyl chain length and sulfonate group, which provide optimal solubilization properties for certain types of proteins. Compared to ASB 14 and ASB 16, ASB 14-4 offers a balance between hydrophobic and hydrophilic interactions, making it particularly effective in solubilizing membrane proteins for two-dimensional electrophoresis and other analytical techniques.
Propriétés
Numéro CAS |
122398-33-8 |
|---|---|
Formule moléculaire |
C23H48N2O4S |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
4-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]butane-1-sulfonate |
InChI |
InChI=1S/C23H48N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-18-23(26)24-19-17-21-25(2,3)20-15-16-22-30(27,28)29/h4-22H2,1-3H3,(H-,24,26,27,28,29) |
Clé InChI |
DJYNLMBZWBLUKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


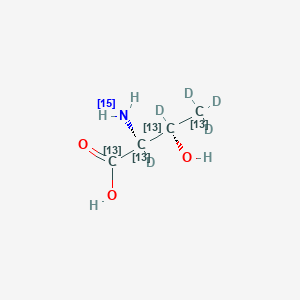
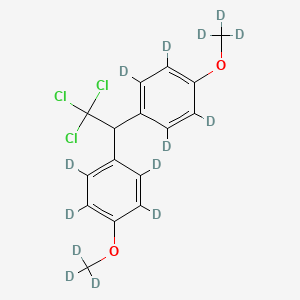

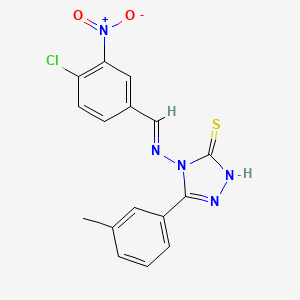





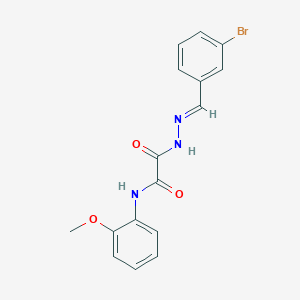
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
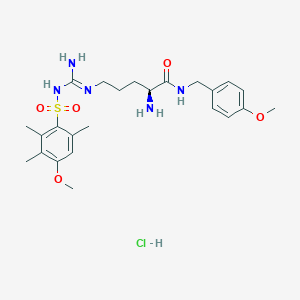
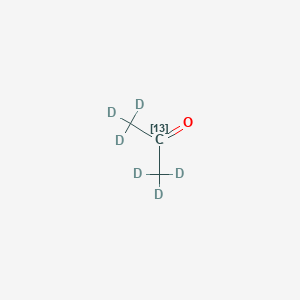
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
